

Application Notes and Protocols for N-Stearoylsphingomyelin

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Compound of Interest

Compound Name: *N-Stearoylsphingomyelin*

Cat. No.: *B15578473*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the handling, storage, and use of **N-Stearoylsphingomyelin** (N-stearoyl-D-sphingomyelin), a key sphingolipid involved in various cellular processes. The following protocols and data are intended to facilitate its effective use in research and drug development applications.

Product Information and Storage

N-Stearoylsphingomyelin is a synthetic sphingomyelin containing stearic acid as the N-acyl chain. It is a white to off-white solid that is a critical component of cell membranes and a precursor for the second messenger, ceramide.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₄₁ H ₈₃ N ₂ O ₆ P
Molecular Weight	731.08 g/mol
Appearance	White to off-white solid
Storage Temperature	-20°C
Stability	Stable under recommended storage conditions. Aqueous dispersions may exhibit metastability. [1]

Table 2: Solubility Data

Solvent	Solubility	Notes
Chloroform	Soluble	Can be used for initial dissolution and mixing with other lipids.
Methanol	Soluble	Often used in combination with chloroform for complete dissolution.
Ethanol	Soluble	Can be used in some liposome preparation methods.
Water	Forms dispersions	Does not form a true solution; hydrates to form bilayer structures.

Handling and Safety Precautions

Handle **N-Stearoylsphingomyelin** in accordance with good laboratory practices.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

- Ventilation: Use in a well-ventilated area to avoid inhalation of any dust particles.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of N-Stearoylsphingomyelin-Containing Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes containing **N-Stearoylsphingomyelin** using the thin-film hydration method followed by extrusion.

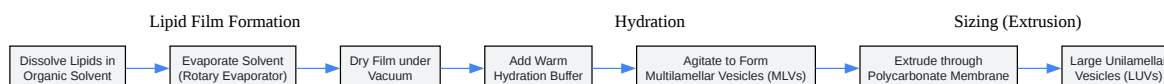
Materials:

- **N-Stearoylsphingomyelin**
- Other desired lipids (e.g., cholesterol, phosphatidylcholine)
- Chloroform/Methanol mixture (e.g., 2:1 v/v)
- Hydration buffer (e.g., Phosphate Buffered Saline - PBS)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Water bath
- Nitrogen gas stream

Protocol:

- Lipid Film Formation:
 - Dissolve **N-Stearoylsphingomyelin** and any other lipids in a chloroform/methanol mixture in a round-bottom flask.[\[2\]](#)[\[3\]](#)
 - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.[\[2\]](#)[\[3\]](#)

- To ensure complete removal of the solvent, further dry the film under a high vacuum for at least 1-2 hours.
- Hydration:
 - Warm the hydration buffer to a temperature above the phase transition temperature of **N-Stearyl sphingomyelin** (~45°C).[3]
 - Add the warm buffer to the flask containing the lipid film.
 - Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
- Extrusion (Sizing):
 - Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
 - Equilibrate the extruder to a temperature above the lipid phase transition temperature.
 - Transfer the MLV suspension to the extruder.
 - Pass the lipid suspension through the membranes multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.[4]
- Storage:
 - Store the prepared liposomes at 4°C for short-term use (days to a week). For longer-term storage, consider freezing, although the stability upon freezing should be validated for the specific formulation.



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Caption: Workflow for **N-Stearoylsphingomyelin** Liposome Preparation.

Cell Culture Treatment Protocol

This protocol outlines a general procedure for treating cultured cells with **N-Stearoylsphingomyelin**, which can be delivered as a complex with a carrier like BSA or incorporated into liposomes.

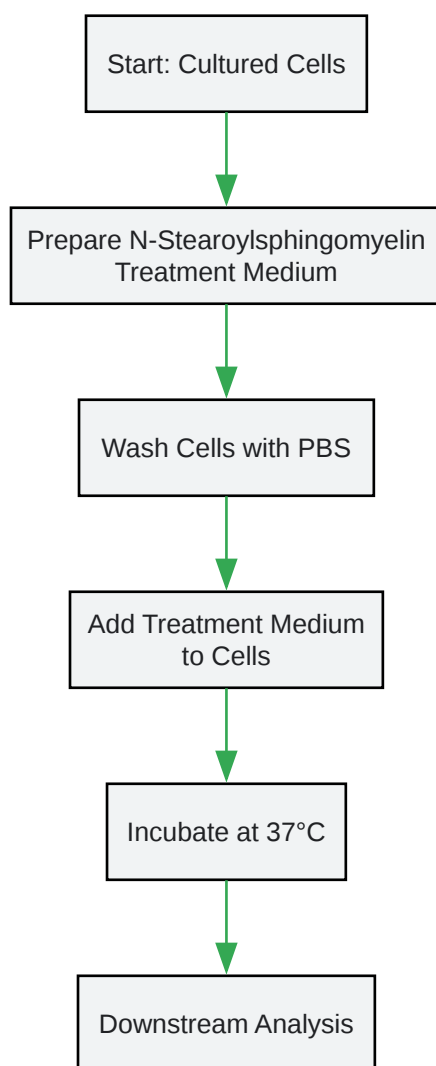
Materials:

- Cultured cells in appropriate growth medium
- **N-Stearoylsphingomyelin** stock solution (e.g., in ethanol or DMSO) or **N-Stearoylsphingomyelin**-containing liposomes
- Serum-free cell culture medium
- Bovine Serum Albumin (BSA), fatty acid-free (optional, for complex formation)
- Sterile microcentrifuge tubes and pipettes

Protocol:

- Preparation of Treatment Medium:
 - For Liposomal Delivery: Dilute the prepared **N-Stearoylsphingomyelin** liposome suspension to the desired final concentration in serum-free cell culture medium.
 - For BSA Complex Delivery:
 - In a sterile tube, briefly evaporate the solvent from the required amount of **N-Stearoylsphingomyelin** stock solution under a stream of nitrogen.
 - Resuspend the lipid film in serum-free medium containing an appropriate concentration of fatty acid-free BSA (e.g., 0.1-1%).
 - Incubate at 37°C for 15-30 minutes to allow complex formation.

- Dilute the complex to the final desired concentration in serum-free medium.
- Cell Treatment:
 - Plate cells and allow them to adhere and reach the desired confluency (typically 70-80%).
 - Aspirate the growth medium from the cell culture plates.
 - Wash the cells once with sterile PBS.
 - Add the prepared treatment medium containing **N-Stearoylsphingomyelin** to the cells.
 - Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a CO₂ incubator.
- Downstream Analysis:
 - Following incubation, the cells can be harvested for various downstream analyses, such as viability assays, protein expression analysis (e.g., Western blotting), or lipidomic analysis.



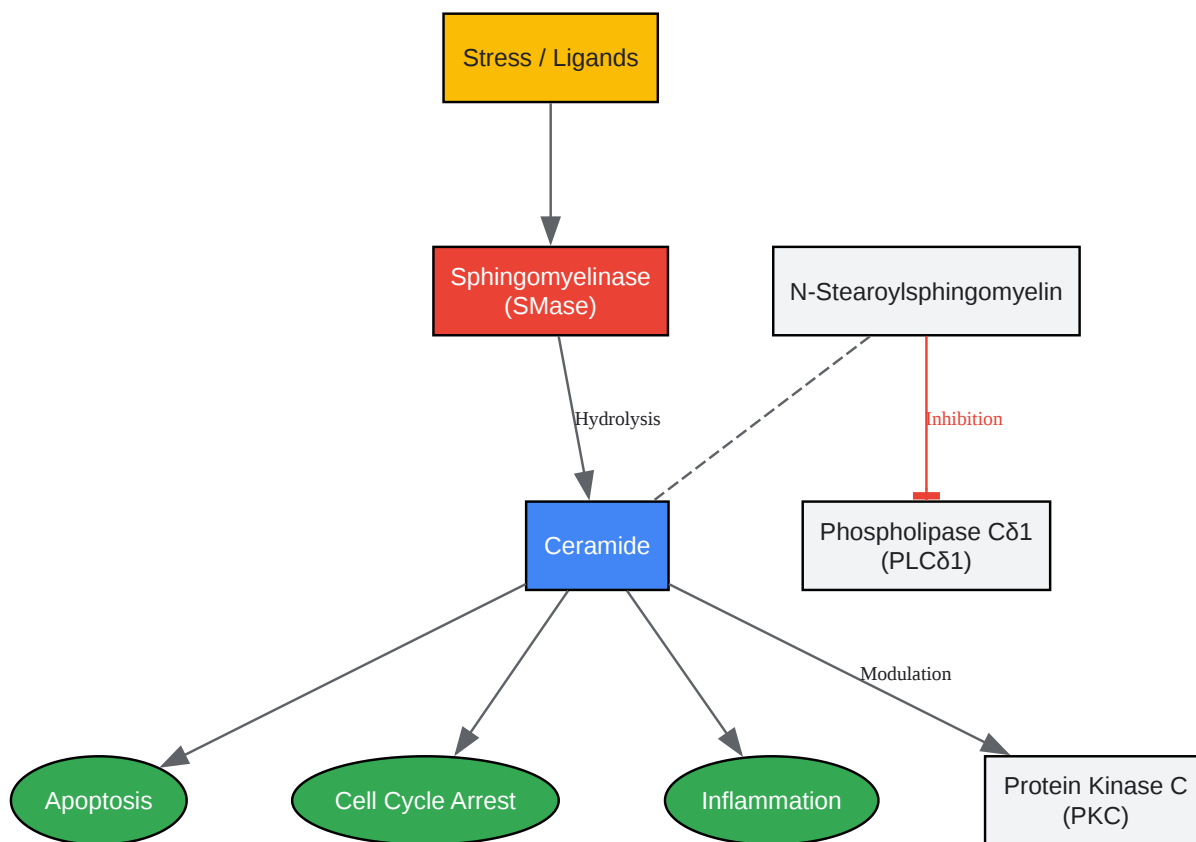
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Caption: General Workflow for Cell Treatment with **N-Stearoylsphingomyelin**.

Signaling Pathways

N-Stearoylsphingomyelin is a key player in the sphingomyelin-ceramide signaling pathway. Upon stimulation by various cellular stressors or signals, sphingomyelinases (SMases) hydrolyze sphingomyelin at the plasma membrane or within lysosomes to generate ceramide and phosphocholine.[5][6][7] Ceramide acts as a critical second messenger, initiating signaling cascades that regulate a wide range of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[8] **N-Stearoylsphingomyelin** has also been shown to directly inhibit the activity of Phospholipase C δ 1 (PLC δ 1). Furthermore, the balance between ceramide and its metabolite, sphingosine-1-phosphate (S1P), is crucial for determining cell fate. The

sphingomyelin pathway can also influence the activity of other key signaling molecules like Protein Kinase C (PKC).^{[9][10][11]}



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Caption: Simplified Sphingomyelin-Ceramide Signaling Pathway.

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